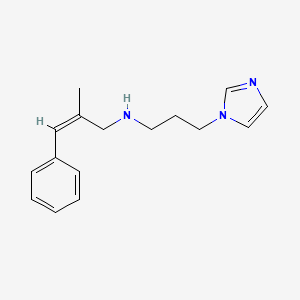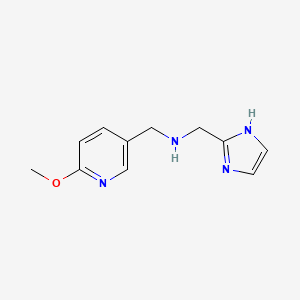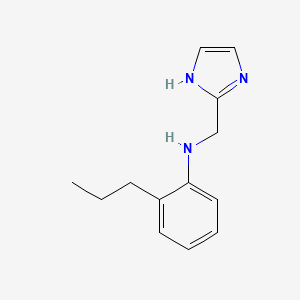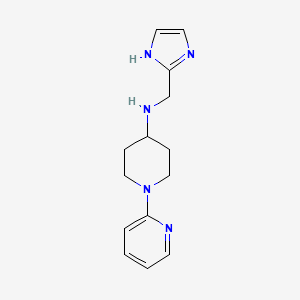![molecular formula C12H13N3O4S B7588369 N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide, also known as NSC 319726, is a synthetic compound that has been widely used in scientific research. It is a member of the oxazole family and belongs to the class of sulfonamide compounds. NSC 319726 has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation.
Mécanisme D'action
The exact mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as carbonic anhydrases and matrix metalloproteinases. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and cancer.
Biochemical and Physiological Effects
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which are enzymes that play a role in regulating acid-base balance in the body. N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and cancer progression. Moreover, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to the use of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Moreover, its exact mechanism of action is not fully understood, which may limit its use in certain studies.
Orientations Futures
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has several potential future directions for scientific research. It may be further studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Moreover, its exact mechanism of action may be further elucidated to better understand its potential therapeutic effects. Furthermore, the synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 may be optimized to improve its purity and solubility in water for better use in lab experiments.
Méthodes De Synthèse
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 involves the reaction between 4-aminobenzenesulfonamide and 2-bromoethyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction leads to the formation of N-[2-(4-sulfamoylphenyl)ethyl]-2-oxazoline, which is then hydrolyzed to N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 by treatment with sodium hydroxide. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has also been studied for its anti-inflammatory and antioxidant properties. Moreover, it has been shown to have potential therapeutic effects in diabetes by improving glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c13-20(17,18)10-3-1-9(2-4-10)5-7-14-12(16)11-6-8-19-15-11/h1-4,6,8H,5,7H2,(H,14,16)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVONNQLVPOIDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NOC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)


![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)




